molecular formula C8H9ClN2O2 B15171873 N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-49-9

N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea

Cat. No.: B15171873
CAS No.: 919996-49-9
M. Wt: 200.62 g/mol
InChI Key: ZILIVKBKFFLCMU-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is an organic compound that features a hydroxyurea moiety attached to a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-chlorobenzylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzylamine and hydroxylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.

    Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyurea group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)methyl]-N’-hydroxyurea
  • N-[(4-Methylphenyl)methyl]-N’-hydroxyurea
  • N-[(4-Nitrophenyl)methyl]-N’-hydroxyurea

Uniqueness

N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.

Properties

CAS No.

919996-49-9

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxyurea

InChI

InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12)

InChI Key

ZILIVKBKFFLCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NO)Cl

Origin of Product

United States

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